

What are the basic properties of Fmoc-Gln-OH for researchers

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Compound of Interest

Compound Name: **Fmoc-Gln-OH**

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A Technical Guide to Fmoc-Gln-OH for Researchers

For researchers, scientists, and drug development professionals, N- α -Fmoc-L-glutamine (**Fmoc-Gln-OH**) is a pivotal building block in the synthesis of peptides. Its unique properties and applications in solid-phase peptide synthesis (SPPS) make it an indispensable tool for creating complex peptide structures for therapeutic and research purposes. This in-depth guide provides a comprehensive overview of the core properties of **Fmoc-Gln-OH**, detailed experimental protocols, and a visualization of its role in relevant biological pathways.

Core Properties and Specifications

Fmoc-Gln-OH is a derivative of the amino acid glutamine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.^[1] This protecting group is base-labile, allowing for its removal under mild conditions, which is a cornerstone of the widely used Fmoc-SPPS strategy.^[1]

Physicochemical Data

A summary of the key quantitative data for **Fmoc-Gln-OH** is presented below for easy reference and comparison.

Property	Value	References
CAS Number	71989-20-3	[2][3][4]
Molecular Formula	C ₂₀ H ₂₀ N ₂ O ₅	[2][4]
Molecular Weight	368.38 g/mol	[2][5][6]
Appearance	White to off-white or slight yellow to beige powder	[5][7]
Melting Point	220-225 °C (decomposes)	[3][7][8]
Solubility	Soluble in DMSO, DMF (with 1 equivalent of DIPEA), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5][7][9] Less soluble in DMF compared to its side-chain protected counterpart, Fmoc-Gln(Trt)-OH.[10][11]	
Optical Activity	[α] _{20/D} -18.5±1.5°, c = 1% in DMF	[3][8][12]
Storage Temperature	2-8°C or 15-25°C	[3][8][13]

The Significance of Side-Chain Protection: Fmoc-Gln-OH vs. Fmoc-Gln(Trt)-OH

While **Fmoc-Gln-OH** is a fundamental building block, the amide group in the glutamine side chain can undergo undesirable side reactions, such as dehydration, during the activation step of peptide coupling, especially when using carbodiimide reagents.[10][11] To circumvent this, a derivative with a trityl (Trt) protecting group on the side chain, Fmoc-Gln(Trt)-OH, is often employed.[10][11]

The use of Fmoc-Gln(Trt)-OH offers two key advantages:

- Prevention of Side Reactions: The trityl group shields the side-chain amide, preventing dehydration and leading to the synthesis of purer peptides.[10][11]

- Enhanced Solubility: Fmoc-Gln(Trt)-OH exhibits significantly better solubility in common SPPS solvents like dimethylformamide (DMF) compared to **Fmoc-Gln-OH**.^{[10][11]}

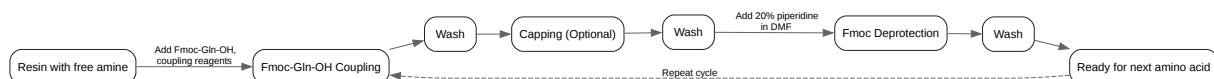
The trityl group is typically removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).^[10]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving **Fmoc-Gln-OH** in solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating an Fmoc-protected amino acid, such as **Fmoc-Gln-OH**, into a growing peptide chain on a solid support is a cyclical process.



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Fmoc-SPPS Cycle for Amino Acid Incorporation.

Fmoc Deprotection Protocol

This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.

- Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
- Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.^{[14][15]}
- Final Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.^[14]

- **Washing:** Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[16] The completion of the deprotection can be monitored by UV spectroscopy of the washings, as the dibenzofulvene byproduct is a strong chromophore.[17]

Coupling Protocol for Fmoc-Gln-OH

This protocol describes the coupling of **Fmoc-Gln-OH** to the deprotected N-terminus of the peptide-resin. To minimize racemization and side reactions, the use of a coupling additive like OxymaPure with a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) is recommended. [18]

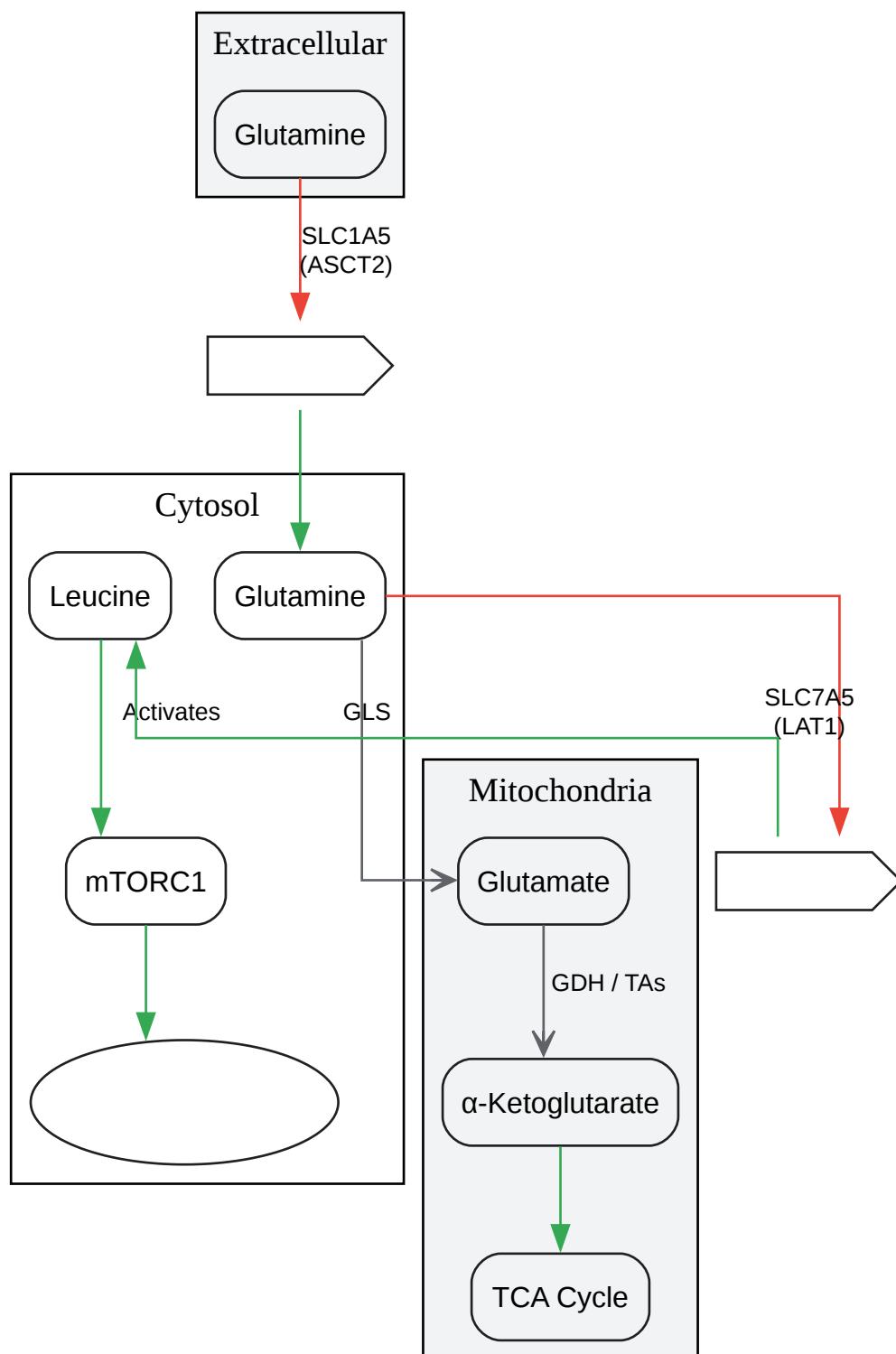
- **Amino Acid Activation:** In a separate vessel, dissolve **Fmoc-Gln-OH** (3 equivalents relative to the resin loading) and OxymaPure (3 equivalents) in DMF.[18]
- **Coupling Reaction:** Add DIC (3 equivalents) to the amino acid solution. Immediately add this activated mixture to the washed and deprotected peptide-resin.[18]
- **Reaction Incubation:** Agitate the reaction mixture at room temperature for 1-2 hours.[18]
- **Monitoring:** The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[18] If the test is positive (indicating free amines), the coupling step can be repeated to ensure complete reaction.
- **Washing:** Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Glutamine in Cellular Signaling

Glutamine is not only a building block for proteins but also a key metabolic fuel and signaling molecule involved in numerous cellular processes crucial for the proliferation of cancer cells and the function of immune cells.[19][20][21]

Glutamine Metabolism and mTORC1 Signaling

Glutamine plays a critical role in activating the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.



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Glutamine uptake and its role in mTORC1 activation.

As depicted, glutamine enters the cell via transporters like SLC1A5.[21] Inside the cell, it can be exchanged for leucine through the SLC7A5 transporter, and the subsequent increase in intracellular leucine activates the mTORC1 pathway, promoting cell growth.[21] Furthermore, glutamine is a key anaplerotic substrate, replenishing the TCA cycle in the mitochondria.[21]

This technical guide provides a foundational understanding of **Fmoc-Gln-OH** for its effective application in peptide synthesis and highlights the broader biological context of glutamine, offering valuable insights for researchers in drug discovery and development.

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